molecular formula C6H6Br2N2O B11732316 3,5-Dibromo-6-methoxy-pyridin-2-ylamine

3,5-Dibromo-6-methoxy-pyridin-2-ylamine

Cat. No.: B11732316
M. Wt: 281.93 g/mol
InChI Key: ZNWSYPPJZPGVFO-UHFFFAOYSA-N
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Description

3,5-Dibromo-6-methoxy-pyridin-2-ylamine is a chemical compound with the molecular formula C6H6Br2N2O. It is characterized by the presence of two bromine atoms, a methoxy group, and an amine group attached to a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-6-methoxy-pyridin-2-ylamine typically involves the bromination of 6-methoxy-2-pyridinamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-6-methoxy-pyridin-2-ylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with hydrogen peroxide can produce oxidized pyridine derivatives.

Scientific Research Applications

3,5-Dibromo-6-methoxy-pyridin-2-ylamine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-6-methoxy-pyridin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play a crucial role in binding to these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-2-pyridinamine: Lacks the methoxy group, which affects its chemical properties and reactivity.

    6-Methoxy-2-pyridinamine: Lacks the bromine atoms, resulting in different reactivity and applications.

    3,5-Dichloro-6-methoxy-pyridin-2-ylamine: Similar structure but with chlorine atoms instead of bromine, leading to different chemical behavior.

Uniqueness

3,5-Dibromo-6-methoxy-pyridin-2-ylamine is unique due to the presence of both bromine atoms and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications and synthetic pathways.

Properties

Molecular Formula

C6H6Br2N2O

Molecular Weight

281.93 g/mol

IUPAC Name

3,5-dibromo-6-methoxypyridin-2-amine

InChI

InChI=1S/C6H6Br2N2O/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3,(H2,9,10)

InChI Key

ZNWSYPPJZPGVFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)N)Br)Br

Origin of Product

United States

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